An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methoxypyridine
An In-depth Technical Guide to 2-Chloro-5-fluoro-3-methoxypyridine
An Important Note on the Subject Compound: Initial research for "4-Chloro-2-fluoro-3-methoxypyridine" did not yield a registered CAS number or sufficient technical data for a comprehensive guide. This suggests that it is not a commonly cataloged or commercially available compound. Therefore, this guide has been expertly curated to focus on a closely related and well-documented isomer, 2-Chloro-5-fluoro-3-methoxypyridine (CAS No: 1097264-89-5) . This compound shares the same key functional groups and offers significant relevance to researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal and agrochemical research. The pyridine ring, a heteroaromatic system, is a prevalent motif in numerous FDA-approved drugs and a versatile scaffold for the development of new bioactive molecules. The strategic placement of various substituents, such as halogens and methoxy groups, allows for the fine-tuning of a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-3-methoxypyridine, a halogenated pyridine derivative with significant potential as a building block in organic synthesis. We will delve into its chemical properties, a plausible synthetic pathway, its applications in drug discovery, and essential safety and handling protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 1097264-89-5 | |
| Molecular Formula | C₆H₅ClFNO | |
| Molecular Weight | 161.56 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, Inert atmosphere |
Spectroscopic Characterization
Unambiguous structural confirmation is critical in chemical synthesis. The following are predicted and expected spectroscopic data for 2-Chloro-5-fluoro-3-methoxypyridine, based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the positions of the chloro, fluoro, and methoxy substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly sensitive for fluorine-containing compounds and will show a single resonance for the fluorine atom, with coupling to adjacent protons.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
A standard protocol for acquiring high-quality NMR spectra involves dissolving 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]
Synthesis of 2-Chloro-5-fluoro-3-methoxypyridine: A Conceptual Workflow
While specific, detailed synthetic procedures for 2-Chloro-5-fluoro-3-methoxypyridine are not extensively published in peer-reviewed literature, a plausible multi-step synthesis can be devised based on established organic chemistry principles and analogous transformations. The following represents a conceptual pathway for its preparation.
Caption: A generalized, conceptual workflow for the synthesis of 2-Chloro-5-fluoro-3-methoxypyridine.
The synthesis of halogenated pyridines often involves a series of steps that may include nitration, reduction, diazotization, and halogenation reactions.[3] The precise sequence and reagents would need to be optimized to achieve the desired regioselectivity and yield.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated heterocyclic compounds like 2-Chloro-5-fluoro-3-methoxypyridine are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of multiple reactive sites on the molecule allows for its use as a versatile building block in the construction of more complex molecular architectures.
The chloro and fluoro substituents can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities. The methoxy group can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.
While specific examples of marketed drugs containing the 2-Chloro-5-fluoro-3-methoxypyridine scaffold are not readily identifiable, its structural motifs are present in many bioactive molecules explored in preclinical research. Its utility lies in its ability to serve as a starting point for generating libraries of compounds for high-throughput screening and lead optimization.
Caption: The role of 2-Chloro-5-fluoro-3-methoxypyridine as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-5-fluoro-3-methoxypyridine.
GHS Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] Safety glasses or goggles are essential.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C under an inert atmosphere.[7]
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First Aid:
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
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Conclusion
2-Chloro-5-fluoro-3-methoxypyridine is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern of chloro, fluoro, and methoxy groups on a pyridine core provides multiple avenues for further functionalization, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. While a comprehensive experimental profile for this specific isomer is still emerging in the public domain, this guide provides a foundational understanding of its properties, potential synthesis, and applications based on available data and established chemical principles. Further research is warranted to fully characterize this promising compound and explore its full potential in drug discovery and materials science.
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